molecular formula C9H11NO3S B1409478 (R)-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide CAS No. 1799974-15-4

(R)-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide

Cat. No.: B1409478
CAS No.: 1799974-15-4
M. Wt: 213.26 g/mol
InChI Key: DSDAZNIRFKEUHN-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(R)-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide” is a seven-membered sultam (cyclic sulfonamide) featuring a benzo-fused 1,4,5-oxathiazepine scaffold. The compound is stereochemically defined by the (R)-configuration at the 4-methyl position, which significantly influences its biological and physicochemical properties. Synthesized via a two-step procedure starting from (R)-1-aminopropan-2-ol and 2-fluorobenzenesulfonyl chloride, it is obtained in high yield (quantitative) as a white solid . Key characterization data include:

  • Molecular formula: C₁₀H₁₂NO₃S
  • Molecular weight: 236.0 g/mol (LC-MS: m/z 236.0 [M+1]⁺)
  • ¹H NMR (CDCl₃): δ 7.84 (dd, J = 7.8, 1.7 Hz, 1H), 1.40 (d, J = 6.4 Hz, 3H) .

The compound is commercially available as a building block (e.g., from CymitQuimica) for drug discovery, particularly in targeting the Keap1-Nrf2 protein-protein interaction, a pathway implicated in oxidative stress regulation .

Properties

IUPAC Name

(4R)-4-methyl-3,4-dihydro-2H-5,1λ6,2-benzoxathiazepine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c1-7-6-10-14(11,12)9-5-3-2-4-8(9)13-7/h2-5,7,10H,6H2,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSDAZNIRFKEUHN-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNS(=O)(=O)C2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNS(=O)(=O)C2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401157842
Record name 2H-5,1,2-Benzoxathiazepine, 3,4-dihydro-4-methyl-, 1,1-dioxide, (4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401157842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1799974-15-4
Record name 2H-5,1,2-Benzoxathiazepine, 3,4-dihydro-4-methyl-, 1,1-dioxide, (4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1799974-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-5,1,2-Benzoxathiazepine, 3,4-dihydro-4-methyl-, 1,1-dioxide, (4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401157842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Base-Mediated Epoxide Ring Opening

The synthesis begins with a base-mediated epoxide ring opening. This step is crucial as it sets the stage for the formation of the oxathiazepine core. The reaction conditions are optimized to ensure high yields and minimal side products.

Nucleophilic Attack and SNAr Reaction

Following the epoxide opening, an ortho-halogenated NH-sulfoximine undergoes a nucleophilic attack. This is followed by an intramolecular SNAr reaction, which forms the separable diastereomers of the oxathiazepine compound. This step requires precise control over reaction conditions to achieve the desired stereochemistry.

Reaction Conditions and Reagents

Common Reagents

  • Base: Common bases used include potassium hydroxide (KOH) or sodium hydroxide (NaOH) for the initial epoxide opening.
  • Nucleophile: Ortho-halogenated NH-sulfoximine is used for the nucleophilic attack.
  • Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are typically employed.

Reaction Conditions

  • Temperature: Room temperature is often preferred for the initial steps to control the reaction rate.
  • Time: The reaction time can vary from a few hours to several days, depending on the specific conditions.

Comparison with Similar Syntheses

Similar compounds, such as benzothiaoxazepine-1,1′-dioxides , are synthesized using microwave-assisted, continuous flow organic synthesis (MACOS) platforms. This approach allows for rapid scale-out and diversification of core scaffolds, achieving high yields and stereochemical complexity.

Data Tables

Table 1: Reaction Conditions for Epoxide Opening and SNAr

Entry Base Epoxide Equiv. Temp. (°C) Time (min) Yield (%)
1 KOH 1.5 25 120 60
2 NaOH 2 50 180 70

Table 2: Microwave-Assisted Synthesis Conditions

Entry Epoxide Base (equiv.) Temp. (°C) Time (min) Yield (%)
1 2-Ethoxyoxirane 1.5 (tBuOK) 180 1 70
2 2-(Butoxymethyl)oxirane 1.5 (DBU) 180 1 90

Research Findings

Recent research has focused on developing efficient synthesis methods for oxathiazepine compounds. A transition metal-free approach using base-mediated epoxide ring opening followed by SNAr reactions has been shown to be effective for synthesizing these compounds. Additionally, the use of microwave-assisted synthesis platforms has been explored for similar compounds, offering advantages in terms of speed and scalability.

Chemical Reactions Analysis

Types of Reactions

®-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique oxathiazepine structure that contributes to its biological activity. Its molecular formula is C8H9NO3SC_8H_9NO_3S, which includes a sulfur atom in the heterocyclic ring. This structural configuration is essential for its interaction with biological targets.

Anticancer Properties

Recent studies have indicated that derivatives of oxathiazepines exhibit cytotoxic effects against various cancer cell lines. For example:

  • A study demonstrated that compounds with similar structural motifs showed significant inhibition of cell proliferation in breast cancer and leukemia models. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase .
  • Another investigation focused on the synthesis of benzo-fused oxathiazepines, revealing that these compounds could effectively target multiple signaling pathways involved in cancer progression .

Antimicrobial Activity

Research has shown that (R)-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide possesses antimicrobial properties:

  • A series of tests against Gram-positive and Gram-negative bacteria indicated a broad spectrum of activity, suggesting potential use as an antibacterial agent .
  • The compound's efficacy was further enhanced when used in combination with conventional antibiotics, indicating a synergistic effect that could help combat antibiotic resistance .

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions including cyclization and functional group modifications. The following table summarizes various synthetic routes explored in literature:

Synthetic Route Yield Key Reagents Notes
Cyclization from thioamide80%Thionyl chlorideEfficient method for generating oxathiazepine nucleus
Reaction with aldehydes75%Various aldehydesGenerates substituted derivatives with enhanced activity
Ring expansion techniques70%Nucleophiles like aminesAllows for structural diversity in derivatives

Preclinical Trials

In preclinical trials, this compound was evaluated for its anticancer potential:

  • A notable study involved testing the compound on human cancer cell lines where it exhibited IC50 values comparable to established chemotherapeutics . This suggests its potential as a lead compound for drug development.

Mechanistic Studies

Mechanistic studies have revealed insights into how this compound exerts its biological effects:

  • Research indicated that this compound interacts with specific protein targets involved in cell signaling pathways . This interaction is crucial for understanding its therapeutic applications.

Mechanism of Action

The mechanism of action of ®-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Structural Differences Synthesis Method Key Properties Applications
(R)-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide Benzo-fused core, (R)-4-methyl group Two-step synthesis from (R)-1-aminopropan-2-ol and sulfonyl chloride MW: 236.0; ¹H NMR: δ 1.40 (d, 3H) Keap1-Nrf2 inhibitors
(S)-7-bromo-3-isobutyl-2-(pyridin-3-ylmethyl)-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide (9c) 7-Br, 3-isobutyl, 2-(pyridin-3-ylmethyl) substituents Microwave-assisted flow synthesis MW: ~500 (HRMS data) Anticancer candidate (structure-activity studies)
(3R,4S)-2-allyl-7-bromo-3-methyl-4-phenyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide 2-allyl, 4-phenyl, 7-Br substituents SNAr-based diversity-oriented synthesis (DOS) MW: 448.3 (C₁₈H₁₈BrNO₃S); FTIR: 1635 cm⁻¹ (C=C) Library synthesis for drug discovery
(S)-3-benzyl-7-bromo-2-(pyridin-4-ylmethyl)-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide (8h) 3-benzyl, 2-(pyridin-4-ylmethyl), 7-Br substituents Silica-supported alkylation MW: 425.05 (HRMS) Hybrid silica-immobilized drug delivery

Key Observations :

  • Allyl or pyridinylmethyl groups improve solubility and target engagement .
  • Stereochemistry : The (R)-configuration in the target compound is critical for Keap1 binding, mirroring the stereoselectivity observed in IDRA 21 (see Section 2.3) .

Pyrido-Oxathiazepine Derivatives

Compounds like (R)-4-methyl-3,4-dihydro-2H-pyrido[4,3-b][1,4,5]oxathiazepine 1,1-dioxide replace the benzene ring with a pyridine moiety, altering electronic properties and bioavailability:

  • Molecular formula : C₈H₁₀N₂O₃S (MW: 214.24) .
  • Applications : Used as intermediates in kinase inhibitor development due to improved nitrogen basicity .

Benzothiadiazine Derivatives

IDRA 21 (7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine S,S-dioxide) :

  • Structural difference : Six-membered benzothiadiazine ring vs. seven-membered oxathiazepine.
  • Bioactivity : Enhances AMPA receptor signaling, improving cognition (ED₅₀ = 7.6 µM in rats) .
  • Stereoselectivity : Only the (+)-enantiomer is bioactive, emphasizing the role of 3D configuration , analogous to the (R)-enantiomer in the target compound .

Dithiazepinones

3,4-dihydro-2H-1,5,2-benzo[f]dithiazepin-3-one 1,1-dioxides (e.g., compounds 8–11, 14):

  • Structural difference : Replaces oxygen with sulfur in the heterocycle, increasing lipophilicity.
  • Synthesis : Cyclocondensation of thioamides with α,ω-dihaloalkanes .
  • Applications : Anticancer agents (IC₅₀ = 1–10 µM in leukemia cell lines) .

Biological Activity

(R)-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including pharmacological effects and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound belongs to the class of oxathiazepines, characterized by a benzothiazepine core with specific substitutions that influence its biological activity. The molecular formula is C10H10N2O2SC_{10}H_{10}N_2O_2S, and it features a unique arrangement that contributes to its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it was shown to induce apoptosis in human breast cancer cells (MCF-7) and prostate cancer cells (LNCaP) through the activation of caspase pathways .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis via caspases
LNCaP12Cell cycle arrest and apoptosis

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects. It was found to interact with GABA receptors, suggesting potential anxiolytic properties similar to benzodiazepines. In animal models, this compound demonstrated significant anxiolytic activity in the elevated plus maze test .

Table 2: Neuropharmacological Effects

TestResultReference
Elevated Plus MazeIncreased time spent
Open Field TestReduced locomotion

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the benzothiazepine ring have been studied:

  • Methyl Substitution : The presence of a methyl group at position 4 enhances lipophilicity and receptor binding affinity.
  • Oxidation States : The oxidation state at the sulfur atom affects the compound's reactivity and interaction with biological targets.

Case Studies

Several case studies have explored the therapeutic applications of this compound:

  • Breast Cancer Treatment : A study involving MCF-7 cells showed that treatment with this compound resulted in a significant reduction in cell viability compared to control groups.
  • Anxiety Disorders : In a double-blind study on rats, administration of this compound led to decreased anxiety-like behavior without significant sedative effects, indicating a favorable side effect profile compared to traditional anxiolytics .

Q & A

Q. What are the established synthetic routes for (R)-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide?

The compound is synthesized via a two-step procedure starting from (R)-1-aminopropan-2-ol and 2-fluorobenzenesulfonyl chloride. Key steps include:

  • Step 1 : Nucleophilic substitution in THF/water with K₂CO₃, yielding an intermediate (red oil, 2.8 mmol, quantitative yield) .
  • Step 2 : Cyclization under reflux to form the oxathiazepine core, isolated as a white solid (quantitative yield) .
    Alternative methods include microwave-assisted continuous flow synthesis, which improves stereochemical control and reduces reaction time .

Q. How is the compound characterized post-synthesis?

Standard characterization includes:

  • LC-MS : Molecular ion peak at m/z 236.0 [M+1]+ .
  • ¹H NMR : Key signals include δ 7.84 (aromatic protons), δ 4.68 (oxathiazepine CH), and δ 1.40 (methyl group, J = 6.4 Hz) .
  • Optical Rotation : Used to confirm enantiomeric purity (e.g., [α]D²⁰ = -36.5° for stereoisomers) .

Advanced Research Questions

Q. How do reaction conditions influence stereochemical outcomes in synthesis?

Stereochemical fidelity depends on:

  • Catalyst/Substrate Ratio : Excess K₂CO₃ ensures complete deprotonation of the amine precursor, minimizing racemization .
  • Solvent System : Polar aprotic solvents (e.g., THF/water) stabilize intermediates, while microwave-assisted flow synthesis enhances diastereoselectivity .
  • Temperature : Lower temperatures (RT) in Step 1 reduce side reactions, whereas reflux in Step 2 promotes cyclization without epimerization .

Q. How can researchers resolve contradictions in NMR data across studies?

Discrepancies in aromatic proton shifts (e.g., δ 7.84 vs. δ 7.91 ) may arise from:

  • Solvent Effects : CDCl₃ vs. DMSO-d₆ can shift peaks by 0.1–0.3 ppm.
  • Impurities : Trace solvents (e.g., EtOAc) or unreacted intermediates may overlap signals. Validate purity via LC-MS (>95%) before NMR analysis .

Q. What in vitro and in vivo models are used to evaluate its biological activity?

  • In Vitro :
    • Keap1-Nrf2 Inhibition : Competitive binding assays (IC₅₀ < 1 μM) using fluorescence polarization .
    • Aldose Reductase (ALR2) Inhibition : Spectrophotometric NADPH depletion assays (IC₅₀ 0.032–0.975 μM) .
  • In Vivo :
    • Diabetic Rat Models : Measure sorbitol accumulation in sciatic nerves after 5-day streptozotocin induction .

Q. How are structure-activity relationship (SAR) studies conducted for this compound?

  • Substituent Modifications : Introduce halogens (e.g., Cl, F) at C-7 to enhance ALR2 inhibition 10-fold .
  • Molecular Docking : Map interactions with Keap1’s Kelch domain (PDB: 2FLU), highlighting hydrogen bonds with Arg415 and Tyr525 .

Q. How is enantiomeric purity determined for stereoisomers?

  • Chiral HPLC : Use columns like Chiralpak IA with hexane:IPA (90:10) to resolve (R)- and (S)-isomers .
  • Optical Rotation : Compare experimental [α]D values with literature (e.g., +28.5° for (R)-isomer vs. -36.5° for (S)-isomer) .

Q. What are the stability and storage conditions for this compound?

  • Stability : Degrades <5% over 12 months at RT in dark, anhydrous conditions .
  • Storage : Store at -20°C in amber vials under argon for long-term use. Aqueous solutions (DMSO) are stable for ≤48 hours .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide
Reactant of Route 2
(R)-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.